5,6-Dichloro-2-propyl-1H-benzo[d]imidazole

Lipophilicity Drug design ADME

5,6-Dichloro-2-propyl-1H-benzo[d]imidazole (CAS 176949-20-5) is a functionalized benzimidazole derivative featuring a dichloro-substituted bicyclic core and a propyl chain at the 2-position. The 5,6-dichloro-benzimidazole scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core nucleus for potent, tissue-selective androgen receptor (AR) antagonists and selective androgen receptor modulators (SARMs).

Molecular Formula C10H10Cl2N2
Molecular Weight 229.1
CAS No. 176949-20-5
Cat. No. B2519901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Dichloro-2-propyl-1H-benzo[d]imidazole
CAS176949-20-5
Molecular FormulaC10H10Cl2N2
Molecular Weight229.1
Structural Identifiers
SMILESCCCC1=NC2=CC(=C(C=C2N1)Cl)Cl
InChIInChI=1S/C10H10Cl2N2/c1-2-3-10-13-8-4-6(11)7(12)5-9(8)14-10/h4-5H,2-3H2,1H3,(H,13,14)
InChIKeyOEFVYUZIGAGWJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5,6-Dichloro-2-propyl-1H-benzo[d]imidazole (CAS 176949-20-5): A Key Benzimidazole Intermediate for Androgen Receptor Modulators and Antiviral Agents


5,6-Dichloro-2-propyl-1H-benzo[d]imidazole (CAS 176949-20-5) is a functionalized benzimidazole derivative featuring a dichloro-substituted bicyclic core and a propyl chain at the 2-position [1]. The 5,6-dichloro-benzimidazole scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core nucleus for potent, tissue-selective androgen receptor (AR) antagonists and selective androgen receptor modulators (SARMs) [2]. This specific 2-propyl analog is a key synthetic intermediate in the development of nonsteroidal AR ligands and has been implicated as a precursor in the synthesis of nonnucleoside antiviral agents targeting human cytomegalovirus (HCMV) and HIV [3] [4].

Why 5,6-Dichloro-2-propyl-1H-benzo[d]imidazole Cannot Be Replaced by Generic Benzimidazole Analogs in AR Antagonist Synthesis


The biological activity of 5,6-dichloro-benzimidazole derivatives is exquisitely sensitive to the nature of the 2-substituent. Ng et al. (2007) demonstrated that during the screening of 2-alkyl benzimidazoles for androgen receptor antagonism, a trifluoromethyl group at the 2-position greatly enhances antagonist activity in the prostate, whereas other alkyl substituents produce markedly different pharmacological profiles [1]. The 2-propyl group imparts a distinct steric and electronic environment—quantified by a computed LogP of 3.50 and an XLogP3 of 4.3 —that significantly alters target binding, tissue selectivity, and in vivo potency relative to methyl, ethyl, isopropyl, or phenyl analogs. Consequently, substituting 5,6-dichloro-2-propyl-1H-benzo[d]imidazole with a generic 5,6-dichlorobenzimidazole analog without verifying the precise 2-substituent identity risks introducing an intermediate with a divergent SAR trajectory, potentially undermining the intended pharmacological outcome [2].

Quantitative Evidence Differentiating 5,6-Dichloro-2-propyl-1H-benzo[d]imidazole from Its Closest Analogs


Lipophilicity Differentiation: 2-Propyl Analog Exhibits Higher Computed LogP Than 2-Methyl or 2-Ethyl Counterparts

The computed octanol-water partition coefficient (LogP) is a critical determinant of membrane permeability and target engagement. For 5,6-dichloro-2-propyl-1H-benzo[d]imidazole, the computed LogP is 3.50, as reported by Chemsrc . In comparison, the 2-methyl analog (5,6-dichloro-2-methyl-1H-benzimidazole) has a predicted XLogP of approximately 2.8, and the 2-ethyl analog has a predicted XLogP of approximately 3.2, based on PubChem computed data [1]. The approximately 0.3–0.7 log unit increase relative to shorter alkyl chain analogs translates to a 2- to 5-fold higher theoretical partition coefficient, suggesting enhanced membrane permeability for the 2-propyl derivative.

Lipophilicity Drug design ADME

Class-Level SAR: 2-Alkyl Chain Length Modulates Androgen Receptor Antagonist Potency in Rat Prostate Assays

The Ng et al. (2007) study established that within the 5,6-dichloro-benzimidazole series, the nature of the 2-alkyl substituent profoundly influences androgen receptor antagonist activity in vivo. While the 2-trifluoromethyl analog (benzimidazole 1) achieved an ID50 of 0.15 mg/day in the rat prostate assay, the study screened a range of 2-alkyl benzimidazoles and found that activity varied substantially depending on the substituent [1]. Although direct quantitative data for the 2-propyl analog in this specific assay were not separately reported in the public domain, the SAR trend indicates that medium-chain alkyl groups (C2–C4) occupy an intermediate activity space between the highly potent trifluoromethyl analog and less active shorter- or bulkier substituents [2]. This places 5,6-dichloro-2-propyl-1H-benzo[d]imidazole as a strategic intermediate for fine-tuning AR antagonist potency.

Androgen receptor SAR Prostate cancer

Synthetic Versatility: 2-Propyl Group Enables Divergent Derivatization for Nonnucleoside Antiviral Agents

Porcari et al. (1998) reported that 5,6-dichloro-2-substituted-benzimidazoles, including the 2-propyl analog, serve as precursors for nonnucleoside HCMV and HIV inhibitors through N-alkylation with substituted benzyl halides [1]. The study found that a chloro or bromo group at the 2-position was required for optimal separation of anti-HIV activity from cytotoxicity; the 2-propyl analog, while not the most potent, provides a distinct synthetic handle that can be converted to a range of N-benzyl derivatives with tunable antiviral profiles. The propyl chain offers a balance of steric bulk and lipophilicity that differs from the 2-chloro or 2-bromo analogs, potentially yielding derivatives with unique selectivity windows [2].

Antiviral HCMV HIV

Commercially Available Purity: 5,6-Dichloro-2-propyl-1H-benzo[d]imidazole Is Supplied at 95–98% Purity for SAR Campaigns

Multiple chemical suppliers list 5,6-dichloro-2-propyl-1H-benzo[d]imidazole with certified purity specifications: AKSci offers ≥95% purity , LeYan lists 98% purity , and CheMenu provides 97% purity . This level of purity is suitable for direct use as a synthetic intermediate in medicinal chemistry campaigns without additional purification. In contrast, some closely related 5,6-dichloro-benzimidazole analogs with different 2-substituents are available only at lower purities (e.g., 90%) or require custom synthesis, which can delay SAR exploration by 4–8 weeks.

Chemical procurement Purity Intermediate

Optimal Research and Procurement Scenarios for 5,6-Dichloro-2-propyl-1H-benzo[d]imidazole


Synthesis of Novel Selective Androgen Receptor Modulators (SARMs)

5,6-Dichloro-2-propyl-1H-benzo[d]imidazole is ideally suited as a core intermediate for synthesizing tissue-selective AR antagonists and SARMs. The 2-propyl chain can be further functionalized or used directly in coupling reactions to generate candidate molecules that probe how alkyl chain length affects prostate vs. levator ani selectivity [1]. The compound's lipophilicity (LogP = 3.50) and the established SAR showing that 2-alkyl substitution modulates AR antagonist potency make it a strategic choice for lead optimization campaigns aiming to improve metabolic stability while maintaining target engagement .

Precursor for Nonnucleoside Antiviral Agent Libraries

As demonstrated by Porcari et al. (1998), 5,6-dichloro-2-substituted-benzimidazoles can be N-alkylated to yield nonnucleoside inhibitors of HCMV and HIV [2]. The 2-propyl analog provides a distinct entry point for generating compound libraries with diverse N-benzyl substitutions, enabling medicinal chemists to explore antiviral selectivity windows that are inaccessible from 2-halo precursors. This compound is particularly valuable for academic and industrial groups pursuing novel mechanisms of action against drug-resistant herpesviruses [3].

Physicochemical Property Optimization in Benzimidazole-Based Drug Discovery

The computed LogP of 3.50 and XLogP3 of 4.3 for 5,6-dichloro-2-propyl-1H-benzo[d]imidazole place it in a lipophilicity range that is often favorable for oral bioavailability while avoiding the excessive lipophilicity (LogP > 5) associated with poor solubility and high metabolic clearance [4]. Drug discovery teams can use this intermediate to generate analogs with incremental LogP adjustments, systematically mapping the relationship between 2-alkyl chain length and ADME properties without introducing the metabolic liabilities of longer-chain (e.g., 2-pentyl) or bulkier (e.g., 2-phenyl) analogs [1].

Reliable Sourcing for High-Throughput SAR Campaigns

With multiple vendors supplying 5,6-dichloro-2-propyl-1H-benzo[d]imidazole at purities ≥95%, procurement teams can secure multi-gram quantities with consistent quality, minimizing the risk of batch-to-batch variability in biological assays . The compound's catalog availability reduces lead times compared to custom synthesis of less common 2-alkyl benzimidazole analogs, enabling faster iteration in medicinal chemistry programs where timely access to key intermediates is critical for maintaining project momentum .

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